

# 8-Azido-octanoyl-OSu for bioconjugation

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## Compound of Interest

Compound Name: 8-Azido-octanoyl-OSu

Cat. No.: B15566161

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## Introduction to 8-Azido-octanoyl-OSu

**8-Azido-octanoyl-OSu**, also known as 8-Azidoctanoic acid N-hydroxysuccinimide ester, is a chemical tool that bridges conventional amine chemistry with the powerful and specific field of "click chemistry". It possesses two key functional groups:

- An N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- A terminal azide ( $\text{N}_3$ ) group: This small, bioorthogonal handle remains inert during the initial conjugation step and is poised for highly specific ligation reactions with alkyne-containing molecules.[\[4\]](#)[\[5\]](#)

This dual functionality allows for a precise, two-step labeling strategy. First, the biomolecule of interest is tagged with an azide group using the NHS ester. Second, a probe molecule containing a compatible alkyne or cyclooctyne group is "clicked" onto the azide, enabling the attachment of various functionalities like fluorophores, biotin tags, or therapeutic drug payloads.  
[\[1\]](#)[\[2\]](#)

## Core Properties and Specifications

The physical and chemical properties of the parent compound, 8-Azidoctanoic acid, are summarized below. These characteristics are fundamental to its handling, storage, and reactivity in experimental settings.

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>	[6]
Molecular Weight	185.22 g/mol	[6]
CAS Number	217180-76-2	[4][6]
Appearance	Crystalline solid or oil	
Solubility	Soluble in organic solvents (DMSO, DMF)	[3]
Storage Conditions	Store at -20°C, desiccated.[3]	

Note: The properties listed are for the parent carboxylic acid. The OSu ester is moisture-sensitive and should be handled accordingly to prevent hydrolysis.[3][7]

## Mechanism of Bioconjugation

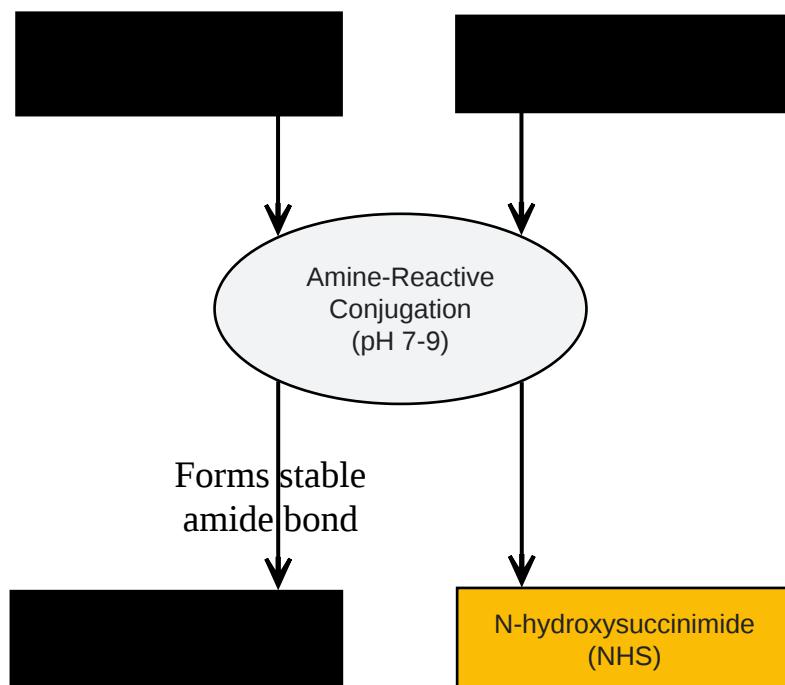
The utility of **8-Azido-octanoyl-OSu** lies in its sequential and orthogonal reaction capabilities.

### Step 1: Amine Acylation

The bioconjugation process begins with the reaction of the NHS ester with primary amines on the target biomolecule.

- **Reaction Specificity:** NHS esters are highly reactive towards nucleophilic primary amines found on lysine residues and the N-termini of proteins.[1][8] While reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, they are generally less significant under controlled conditions.[8][9]
- **Optimal Conditions:** This reaction is most efficient in aqueous buffers at a slightly alkaline pH of 7 to 9.[1][3] At this pH, a sufficient portion of the primary amines are deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis remains manageable.[10][11]
- **Buffer Considerations:** It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule

for reaction with the NHS ester, reducing labeling efficiency.[3][7] Phosphate-buffered saline (PBS) or bicarbonate buffers are recommended.[3][10]



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**Figure 1:** Workflow for NHS ester-mediated protein labeling.

## Step 2: Bioorthogonal Click Chemistry

Once the azide handle is installed, it can be conjugated to a molecule containing a compatible alkyne group. This is achieved via one of two primary "click chemistry" pathways.

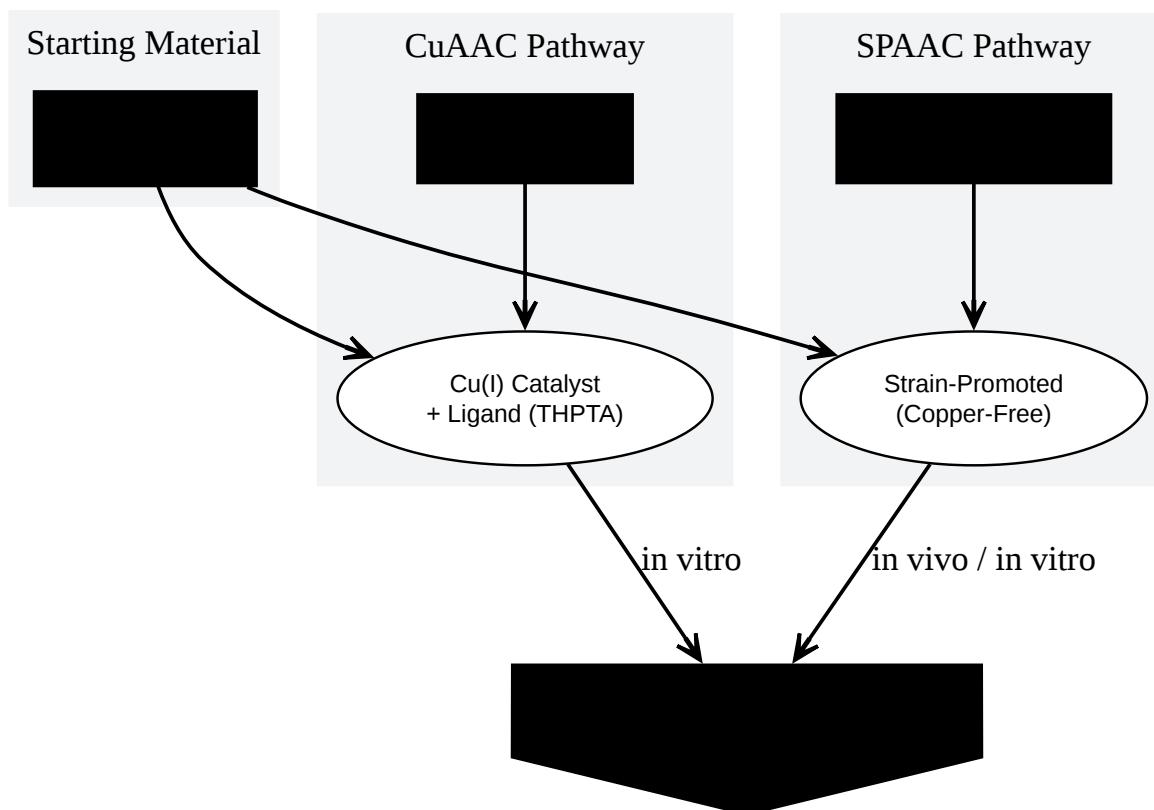
This highly efficient reaction forms a stable triazole linkage between the azide-modified biomolecule and a terminal alkyne probe.[1][12]

- Catalyst: Requires a Copper(I) catalyst, typically generated *in situ* from a Cu(II) salt (e.g., CuSO<sub>4</sub>) and a reducing agent (e.g., sodium ascorbate).[2]
- Ligands: Copper-chelating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[13][14]

- Applications: Due to the potential cytotoxicity of copper, CuAAC is primarily used for *in vitro* conjugations of purified biomolecules.[15]

A major advancement in click chemistry, SPAAC eliminates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[13]

- Mechanism: The reaction is driven by the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][16]
- Biocompatibility: The absence of a copper catalyst makes SPAAC a truly bioorthogonal reaction suitable for labeling molecules on the surface of or inside living cells.[15]
- Kinetics: Reaction rates are generally very fast at room temperature, leading to high yields of the conjugated product.



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**Figure 2:** Click chemistry pathways for azide modification.

## Experimental Protocols

The following sections provide detailed methodologies for labeling a protein with **8-Azido-octanoyl-OSu** and subsequent conjugation via CuAAC or SPAAC.

### Protocol 1: Protein Labeling with 8-Azido-octanoyl-OSu

This protocol details the first step: installing the azide handle onto the target protein.

#### A. Materials Required

- Protein of interest (1-10 mg/mL)
- **8-Azido-octanoyl-OSu**
- Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0.[3]
- Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3]
- Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for the protein size.[2]

#### B. Procedure

- Prepare Protein: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[3]
- Prepare Crosslinker Stock: Immediately before use, prepare a 10 mM stock solution of **8-Azido-octanoyl-OSu** in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester hydrolyzes in the presence of moisture.[3]
- Calculate Reagent Volume: Determine the volume of the crosslinker stock solution needed. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.[3] The optimal ratio may need to be determined empirically.

- Reaction: Add the calculated volume of the crosslinker stock solution to the protein solution while gently vortexing. Ensure the final concentration of organic solvent does not exceed 10% of the total reaction volume.[3]
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3] Incubation on ice may help preserve the stability of sensitive proteins.
- Purification: Remove excess, non-reacted **8-Azido-octanoyl-OSu** and the NHS byproduct by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).
- Characterization (Optional): The degree of labeling can be confirmed by mass spectrometry. The azide-labeled protein is now ready for click chemistry or can be stored under conditions optimal for the native protein.[2]

## Protocol 2: Conjugation via CuAAC (Click Reaction)

This protocol describes the conjugation of an alkyne-containing probe to the azide-labeled protein.

### A. Materials Required

- Azide-labeled protein
- Alkyne-containing probe (e.g., alkyne-fluorophore)
- Copper(II) Sulfate ( $\text{CuSO}_4$ ) solution (e.g., 50 mM in water)
- Sodium Ascorbate solution (e.g., 500 mM in water, prepare fresh)[2]
- Copper Ligand (e.g., 100 mM THPTA in water)
- DMSO (for dissolving the probe if necessary)
- Desalting column or dialysis equipment

### B. Procedure

- Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-probe (2- to 5-fold molar excess over the protein), and the THPTA ligand (final concentration ~1 mM).[2]
- Prepare Catalyst: In a separate tube, premix the CuSO<sub>4</sub> solution (to a final concentration of 1 mM) and the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM). [2]
- Initiate Reaction: Add the CuSO<sub>4</sub>/sodium ascorbate mixture to the protein solution to start the click reaction.[2]
- Incubation: Incubate for 1-2 hours at room temperature. If using a light-sensitive probe, protect the reaction from light.[2]
- Purification: Purify the final conjugate from excess reagents and catalyst using a desalting column or dialysis.
- Characterization: Analyze the final product by methods such as SDS-PAGE (to observe a mobility shift) and UV-Vis spectrophotometry (to determine labeling efficiency if using a chromophore/fluorophore).

## Protocol 3: Conjugation via SPAAC (Copper-Free Click Reaction)

This protocol is for conjugating a strained-cyclooctyne probe to the azide-labeled protein.

### A. Materials Required

- Azide-labeled protein
- Cyclooctyne probe (e.g., DBCO-drug linker)
- Reaction Buffer (e.g., PBS, pH 7.4)[16]
- DMSO (for dissolving the probe if necessary)
- Desalting column or dialysis equipment

## B. Procedure

- Prepare Probe Stock: Prepare a stock solution of the DBCO- or BCN-containing probe in DMSO (e.g., 20-30 mM).[16]
- Reaction: To the azide-functionalized protein in Reaction Buffer, add the cyclooctyne probe stock solution. A 3- to 20-fold molar excess of the probe is typically used.[16] The final DMSO concentration should ideally be kept below 5-10%.
- Incubation: Incubate the reaction for 2-4 hours at room temperature.[12] Some reactions may be performed overnight at 4°C for sensitive proteins or to ensure complete reaction.
- Purification: Remove the excess probe using a desalting column or dialysis.[16]
- Characterization: Analyze the final conjugate as described for the CuAAC protocol.

## Comparative Data and Applications

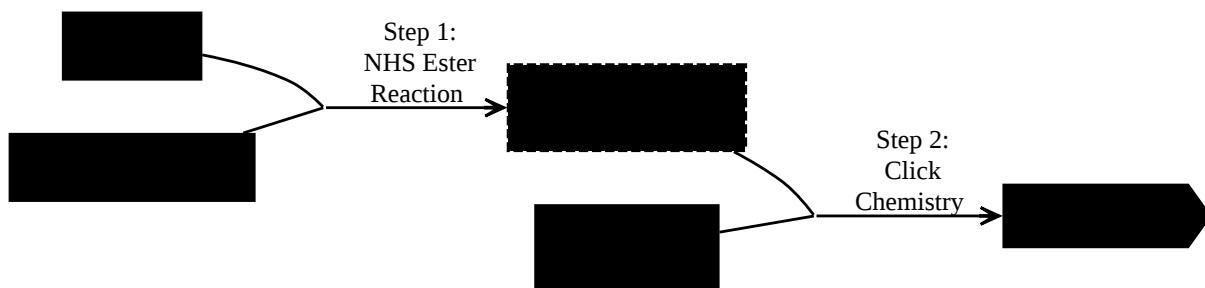
The choice between CuAAC and SPAAC depends entirely on the experimental context, particularly the tolerance of the system to copper.

Feature	Copper-Catalyzed (CuAAC)	Strain-Promoted (SPAAC)
Catalyst	Cu(I), generated from Cu(II) + reducing agent.[13]	None required.
Biocompatibility	Limited; copper is toxic to living cells.[15]	High; suitable for in vivo and live-cell labeling.[13]
Reaction Speed	Very fast with appropriate ligands.[13]	Fast, dependent on the specific cyclooctyne used.[13]
Required Probe	Terminal Alkyne	Strained Cyclooctyne (e.g., DBCO, BCN).[4][16]
Primary Use Case	In vitro conjugation of purified molecules.[12]	Live-cell imaging, in vivo chemistry.[13]

## Applications in Research and Drug Development

The versatility of **8-Azido-octanoyl-OSu** has led to its adoption in numerous advanced applications:

- Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody targets a tumor-specific antigen, and after internalization, the drug is released, minimizing systemic toxicity.[1][16] The click chemistry step provides a reliable method for payload conjugation.
- Proteomics and Activity-Based Protein Profiling (ABPP): Proteins can be tagged with the azide handle *in situ* or *in vitro*, followed by conjugation to reporter tags (like biotin) for enrichment and subsequent identification by mass spectrometry.[9]
- Fluorescence Imaging: Fluorophores containing an alkyne or DBCO group can be attached to azide-labeled biomolecules, enabling their visualization and tracking in fixed or living cells (using SPAAC).[13]
- Surface Immobilization: Biomolecules can be covalently attached to surfaces functionalized with alkynes or cyclooctynes, which is useful for developing diagnostic arrays and biosensors.[1]



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**Figure 3:** Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.

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